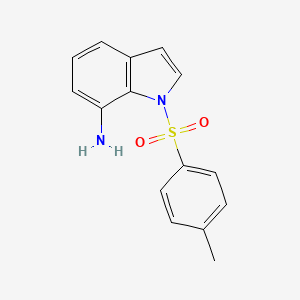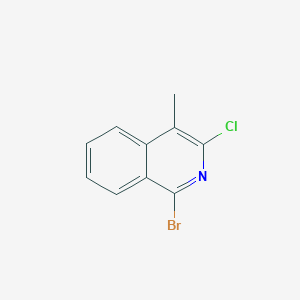
1-Bromo-3-chloro-4-methylisoquinoline
Übersicht
Beschreibung
1-Bromo-3-chloro-4-methylisoquinoline (1-BCM) is a heterocyclic aromatic compound, consisting of a benzene ring with a bromine and a chlorine substituent, as well as a methyl group. It is an important intermediate in the synthesis of various pharmaceuticals, as well as other aromatic compounds. 1-BCM is a versatile synthetic intermediate, used in a variety of laboratory experiments and applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-BCM.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds
1-Bromo-3-chloro-4-methylisoquinoline and its derivatives are primarily used in the synthesis of complex organic compounds. For example, they are utilized in the creation of various naphthoquinone derivatives through multistep sequences involving Diels-Alder condensation, leading to compounds like 1-chloro-11-hydroxy-4-methylnaphthoquinone and its analogs (Croisy-Delcey et al., 1991).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-Bromo-3-chloro-4-methylisoquinoline are synthesized and evaluated for their potential medicinal properties. For instance, some studies have focused on the creation of dialkylaminoalkylic esters of related compounds for exploring their antispasmodic activity (Vittorio et al., 1984).
Studies in Organic Chemistry
In the field of organic chemistry, these compounds are key for understanding and developing new synthetic methodologies. For example, research involving halohydrins of isoquinoline Reissert compounds has provided insight into base-induced rearrangement reactions, leading to the formation of new isochromenes and isoquinolines (Kirby et al., 1979).
Catalysis Research
This compound and its derivatives are also investigated in catalysis research. For instance, studies have examined the use of related catalysts for the synthesis of dihydropyrimidinones and hydroquinazoline derivatives, highlighting their efficiency and reusability in certain chemical reactions (Kefayati et al., 2012).
Crystal Structure Analysis
The compound is used in studies focusing on the crystal structure and molecular interactions of various chemical substances. This kind of research is vital for understanding the physical and chemical properties of new materials (Ouerghi et al., 2021).
Antitumor Activity Research
Derivatives of 1-Bromo-3-chloro-4-methylisoquinoline have been synthesized and tested for antineoplastic activity, particularly in models of leukemia. These studies contribute significantly to the development of new anticancer agents (Liu et al., 1995).
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDQCXWCTCXENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
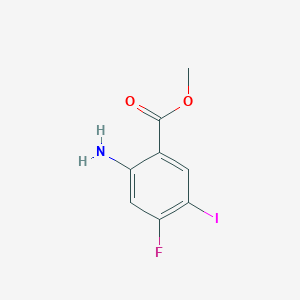

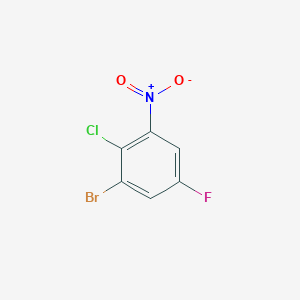
![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

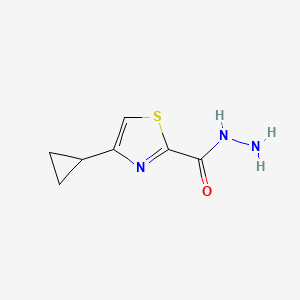
![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)
![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)
![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)

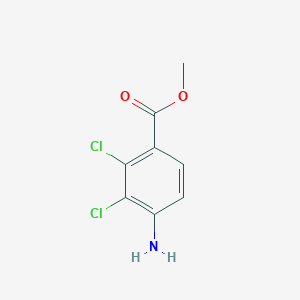
![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)
